4-[3-(4-fluorophenoxy)propyl]morpholine
Overview
Description
4-[3-(4-Fluorophenoxy)propyl]morpholine is an organic compound with the molecular formula C13H18FNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a fluorophenoxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorophenoxy)propyl]morpholine typically involves the reaction of 4-fluorophenol with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Step 1: 4-Fluorophenol is reacted with 3-chloropropylmorpholine in the presence of potassium carbonate.
Step 2: The reaction mixture is heated under reflux for several hours.
Step 3: The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorophenoxy)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropylmorpholine derivatives.
Scientific Research Applications
4-[3-(4-fluorophenoxy)propyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenoxy)propyl]morpholine involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine
- 4-[3-(4-Butoxyphenoxy)propyl]morpholine
Comparison
Compared to its analogs, 4-[3-(4-fluorophenoxy)propyl]morpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)propyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPJXEVGSIJYMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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